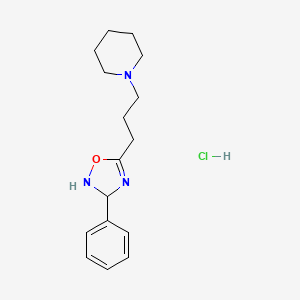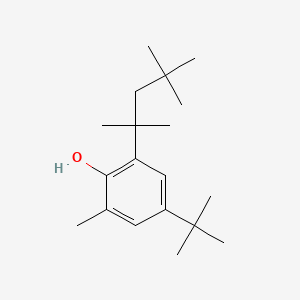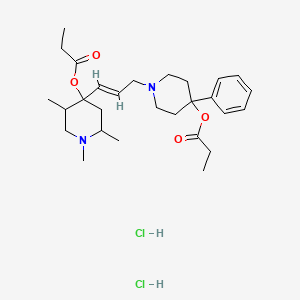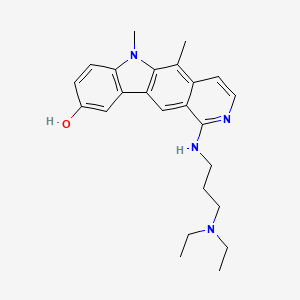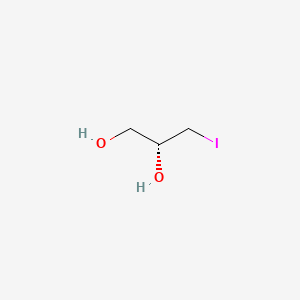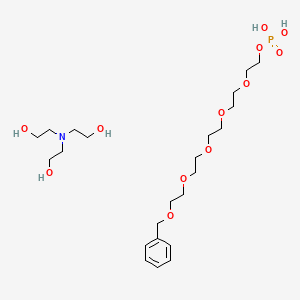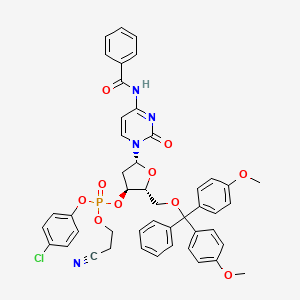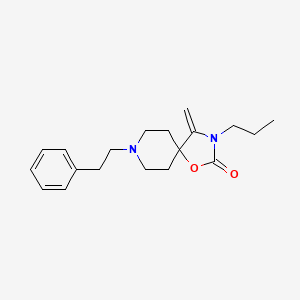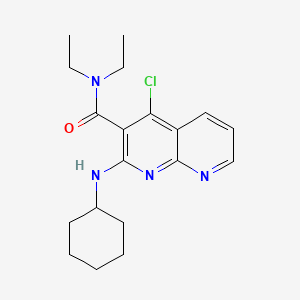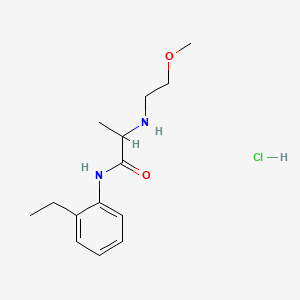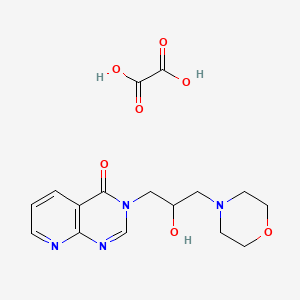
3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido-pyrimidinone core structure, which is often associated with biological activity. The presence of a morpholine ring and hydroxypropyl group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate typically involves multi-step organic reactions. The process begins with the formation of the pyrido-pyrimidinone core, followed by the introduction of the hydroxypropyl group and morpholine ring. Common reagents used in these steps include pyridine derivatives, alkylating agents, and morpholine. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product. Safety measures are also crucial due to the potential hazards associated with some of the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrido-pyrimidinone core or the morpholine ring.
Substitution: The hydroxypropyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxypropyl)pyrido(2,3-d)pyrimidin-4(3H)-one
- 3-(4-Morpholinyl)pyrido(2,3-d)pyrimidin-4(3H)-one
- 2-Hydroxy-3-(4-morpholinyl)propyl derivatives
Uniqueness
What sets 3-(2-Hydroxy-3-(4-morpholinyl)propyl)pyrido(2,3-d)pyrimidin-4(3H)-one oxalate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88350-79-2 |
|---|---|
Molecular Formula |
C16H20N4O7 |
Molecular Weight |
380.35 g/mol |
IUPAC Name |
3-(2-hydroxy-3-morpholin-4-ylpropyl)pyrido[2,3-d]pyrimidin-4-one;oxalic acid |
InChI |
InChI=1S/C14H18N4O3.C2H2O4/c19-11(8-17-4-6-21-7-5-17)9-18-10-16-13-12(14(18)20)2-1-3-15-13;3-1(4)2(5)6/h1-3,10-11,19H,4-9H2;(H,3,4)(H,5,6) |
InChI Key |
ASJIKIYOLWGPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CN2C=NC3=C(C2=O)C=CC=N3)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



